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An In-depth Technical Guide on the Pharmacokinetic Profile of Nestorone in Animal Models

Introduction
Nestorone®, also known as segesterone acetate (16-methylene-17α-acetoxy-19-norpregn-4-

ene-3,20-dione), is a potent synthetic progestin derived from 19-norprogesterone.[1][2] It is

characterized by its high affinity and selectivity for the progesterone receptor (PR), with strong

progestational and antiovulatory activity.[1][2] Notably, Nestorone exhibits negligible binding to

androgen, estrogen, or glucocorticoid receptors, conferring a favorable safety profile free of

androgenic or estrogenic side effects.[1][3]

A key feature of Nestorone is its high potency when administered parenterally (e.g.,

subcutaneously, transdermally) and its inactivity when given orally due to extensive first-pass

metabolism.[1][3][4] This characteristic makes it an ideal candidate for non-oral, long-acting

contraceptive formulations and hormone replacement therapy.[2][3] This guide provides a

comprehensive technical overview of the pharmacokinetic profile of Nestorone in various

animal models, summarizing key data, detailing experimental methodologies, and illustrating

relevant biological and experimental pathways.

Pharmacokinetic Profile
The pharmacokinetics of Nestorone—its absorption, distribution, metabolism, and excretion

(ADME)—have been characterized in several animal species, primarily rats, mice, and
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monkeys. These studies are crucial for understanding the disposition of the drug and for

predicting its behavior in humans.

Absorption
Nestorone is well-absorbed following parenteral administration. Studies in rats after a single

subcutaneous injection of tritium-labeled Nestorone showed that peak concentrations in blood

and plasma were reached within 2 hours.[5][6] In cynomolgus monkeys, subcutaneous

implants resulted in stable, sustained serum concentrations.[4][7] Conversely, oral

administration is ineffective across all animal models tested, a result of rapid and extensive

metabolism in the gastrointestinal tract and liver.[4][8]

Distribution
Following absorption, Nestorone is widely distributed throughout the body. In rats, radioactivity

from labeled Nestorone was detected in most tissues as early as 30 minutes post-dose,

reaching maximum concentrations by 2 hours.[5][6] Studies in lactating cynomolgus monkeys

demonstrated that Nestorone distributes into milk, with milk concentrations being

approximately 1.7 times higher than serum concentrations.[4][7] Despite its presence in

maternal milk, the drug was not detectable in the serum of nursing infants, suggesting rapid

metabolism by the infant.[4][7]

Metabolism
The metabolism of Nestorone is extensive and a key determinant of its pharmacokinetic

profile. In rats, in vivo metabolism resulted in at least 19 metabolites.[5] Two of these have

been identified as 17α-deacetyl-Nestorone (M9) and 4,5-dihydro-17α-deacetyl-Nestorone

(M19).[5] In plasma, the unchanged parent drug and metabolite M19 were the major circulating

radioactive components.[5]

Studies in female mice have focused on metabolism within the brain and plasma.[8][9] In these

models, Nestorone is converted to reduced metabolites, including 5α-dihydro-Nestorone (5α-

DHNES) and 3α, 5α-tetrahydro-Nestorone (3α, 5α-THNES).[8][9] These metabolites have

been shown to be significantly less potent in activating the progesterone receptor compared to

the parent Nestorone molecule.[8]

Excretion
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The primary route of elimination for Nestorone and its metabolites is through the feces. In a

study with female rats, approximately 81.4% of the administered radioactive dose was excreted

in the feces, while only 7.6% was found in the urine.[5] The high proportion of the drug and its

metabolites in the feces strongly suggests that biliary excretion is the main elimination pathway.

[5]

Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key quantitative pharmacokinetic data for Nestorone from

studies in various animal models.

Table 1: Single-Dose Pharmacokinetic Parameters of [³H]Nestorone in Female Sprague-

Dawley Rats Following Subcutaneous Administration (400 µCi/kg)[5][6]

Parameter Blood Plasma

Cmax (ng equiv./g) 58.1 95.5

Tmax (h) 2 2

t½ (h) 15.6 15.6

Cmax: Maximum concentration; Tmax: Time to maximum concentration; t½: Terminal

elimination half-life.

Table 2: Nestorone Concentrations in Lactating Cynomolgus Monkeys with Subcutaneous

Implants (~40 µ g/day )[4]

Matrix Mean Concentration (pmol/L ± SD)

Maternal Serum 337 ± 90

Maternal Milk 586 ± 301

Infant Serum Not Detectable (<13)

SD: Standard Deviation.
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Table 3: Nestorone and Metabolite Concentrations in Female Mice 30 Minutes After

Subcutaneous Administration[8]

Compound Plasma (ng/mL ± SEM) Brain (ng/g ± SEM)

Dose: 10 µ g/animal

Nestorone (NES) 39.1 ± 5.0 24.4 ± 2.5

5α-DHNES 0.2 ± 0.0 2.1 ± 0.2

Dose: 200 µ g/animal

Nestorone (NES) 196.0 ± 19.0 110.0 ± 11.0

5α-DHNES 1.1 ± 0.1 13.0 ± 1.0

SEM: Standard Error of the Mean; 5α-DHNES: 5α-dihydro-Nestorone.

Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of pharmacokinetic

studies. The protocols for the key cited animal studies are provided below.

Pharmacokinetics in Rats (Subcutaneous)[5]
Animal Model: Adult female Sprague-Dawley rats.

Drug Formulation and Administration: Tritium-labeled Nestorone ([³H]Nestorone) was

administered as a single subcutaneous (S.C.) injection at a dose of 400 µCi/kg body weight.

Sample Collection: Blood, plasma, and various tissues were collected at defined time points

post-dose (0.5, 2, and subsequent intervals up to 96 hours). Urine and feces were collected

to monitor excretion.

Analytical Method: Total radioactivity in all biological samples was quantified using a liquid

scintillation counter. For metabolite profiling, plasma, urine, and feces samples were

analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-

Mass Spectrometry (LC/MS).
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Metabolism in Mice (Subcutaneous)[8]
Animal Model: Adult female mice.

Drug Formulation and Administration: Nestorone was administered subcutaneously at two

different doses: a low dose of 10 µ g/animal and a high dose of 200 µ g/animal .

Sample Collection: Blood samples were collected and centrifuged to obtain plasma. Brains

were dissected on ice. Samples were collected at various time points post-administration

and stored at -20°C.

Analytical Method: Nestorone and its reduced metabolites (5α-DHNES; 20α-DHNES; 3α,

5α-THNES; and 3β, 5α-THNES) were quantified using Gas Chromatography/Tandem Mass

Spectrometry (GC/MS/MS). Samples underwent solid-phase extraction and HPLC

purification prior to analysis.

Pharmacokinetics in Monkeys (Subcutaneous Implant)
[4][7]

Animal Model: Five lactating cynomolgus monkeys and their nursing infants.

Drug Formulation and Administration: Nestorone implants, designed to release

approximately 40 µ g/day in vitro, were placed subcutaneously in the mothers for a duration

of 4 weeks.

Sample Collection: Blood samples were collected daily from the mothers. Milk from the

mothers and blood from the infants were collected at 3-day intervals. Sampling began 2

weeks prior to implant insertion and continued for 2 weeks after removal.

Analytical Method: Nestorone concentrations in maternal serum and milk, as well as infant

serum, were measured using a specific radioimmunoassay (RIA).

Visualizations: Pathways and Workflows
Diagrams are provided to visually represent key biological and experimental processes related

to Nestorone pharmacokinetics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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